molecular formula C10H13ClFN3O B8615955 4-(4-Chloro-pyrimidin-2-ylmethyl)-3-fluoromethyl-morpholine

4-(4-Chloro-pyrimidin-2-ylmethyl)-3-fluoromethyl-morpholine

Cat. No.: B8615955
M. Wt: 245.68 g/mol
InChI Key: XHGRHSGWZFEEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chloro-pyrimidin-2-ylmethyl)-3-fluoromethyl-morpholine is a useful research compound. Its molecular formula is C10H13ClFN3O and its molecular weight is 245.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClFN3O

Molecular Weight

245.68 g/mol

IUPAC Name

4-[(4-chloropyrimidin-2-yl)methyl]-3-(fluoromethyl)morpholine

InChI

InChI=1S/C10H13ClFN3O/c11-9-1-2-13-10(14-9)6-15-3-4-16-7-8(15)5-12/h1-2,8H,3-7H2

InChI Key

XHGRHSGWZFEEAN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1CC2=NC=CC(=N2)Cl)CF

Origin of Product

United States

Synthesis routes and methods I

Procedure details

{4-[(4-Chloropyrimidin-2-yl)methyl]morpholin-3-yl}methanol (200 mg, 0.821 mmol) was taken up in DCM (4 mL) and cooled to 0° C. DAST (0.119 mL, 0.903 mmol) was added and the resulting mixture stirred at 0° C. for 90 minutes. Saturated NaHCO3 was added and the products extracted into EtOAc (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by silica gel chromatography (12-100% EtOAc-hexanes) followed by HPLC (10-40% MeCN—H2O) gave the title compound as a pale yellow gum.
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200 mg
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0.119 mL
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4 mL
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Synthesis routes and methods II

Procedure details

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